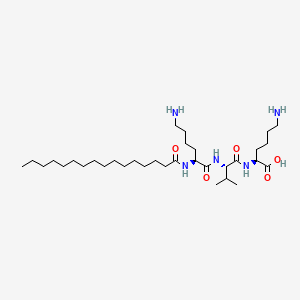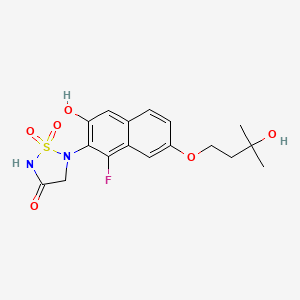
Ptpn2/1-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ptpn2/1-IN-2 is a compound that targets protein tyrosine phosphatase non-receptor type 2 and protein tyrosine phosphatase non-receptor type 1. These enzymes are involved in the regulation of various signaling pathways, including those related to cytokine signaling in immune cells. The inhibition of these enzymes has been shown to have significant implications in cancer immunotherapy and other inflammatory diseases .
Méthodes De Préparation
The synthesis of Ptpn2/1-IN-2 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups that enhance its activity and selectivity. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pressure control. Industrial production methods may include large-scale synthesis using automated reactors and purification techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
Ptpn2/1-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups on the core structure .
Applications De Recherche Scientifique
Ptpn2/1-IN-2 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of protein tyrosine phosphatases and their role in various signaling pathways. In biology and medicine, it has been investigated for its potential in cancer immunotherapy, where it enhances the sensitivity of tumor cells to immune checkpoint inhibitors. Additionally, it has applications in studying autoimmune and chronic inflammatory diseases, as it plays a role in regulating immune cell function and cytokine signaling .
Mécanisme D'action
The mechanism of action of Ptpn2/1-IN-2 involves the inhibition of protein tyrosine phosphatase non-receptor type 2 and protein tyrosine phosphatase non-receptor type 1. By inhibiting these enzymes, this compound prevents the dephosphorylation of key signaling molecules, leading to enhanced signaling through pathways such as the JAK/STAT pathway. This results in increased cytokine production, enhanced immune cell activation, and improved antigen presentation, which collectively contribute to its antitumor effects .
Comparaison Avec Des Composés Similaires
Ptpn2/1-IN-2 is unique in its dual targeting of protein tyrosine phosphatase non-receptor type 2 and protein tyrosine phosphatase non-receptor type 1. Similar compounds include ABBV-CLS-484 and ABBV-CLS-579, which also target these enzymes but may have different selectivity and potency profiles. Other related compounds include small-molecule inhibitors of protein tyrosine phosphatase non-receptor type 1 and protein tyrosine phosphatase non-receptor type 2, which have been shown to enhance T cell anti-tumor immunity and sensitize resistant tumors to immunotherapy .
Propriétés
Formule moléculaire |
C17H19FN2O6S |
|---|---|
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
5-[1-fluoro-3-hydroxy-7-(3-hydroxy-3-methylbutoxy)naphthalen-2-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one |
InChI |
InChI=1S/C17H19FN2O6S/c1-17(2,23)5-6-26-11-4-3-10-7-13(21)16(15(18)12(10)8-11)20-9-14(22)19-27(20,24)25/h3-4,7-8,21,23H,5-6,9H2,1-2H3,(H,19,22) |
Clé InChI |
KJYRSQLWJMEJNM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCOC1=CC2=C(C(=C(C=C2C=C1)O)N3CC(=O)NS3(=O)=O)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B12384510.png)
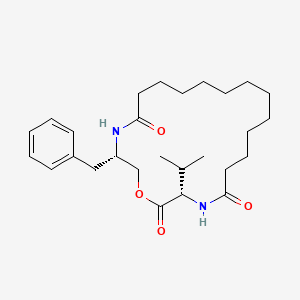
![(2E,4E)-1-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one](/img/structure/B12384520.png)
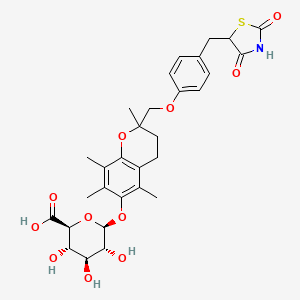
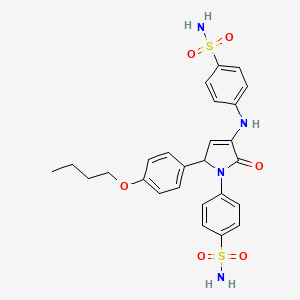
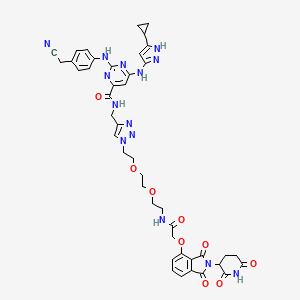
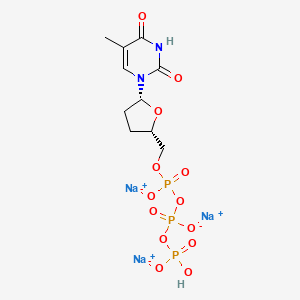
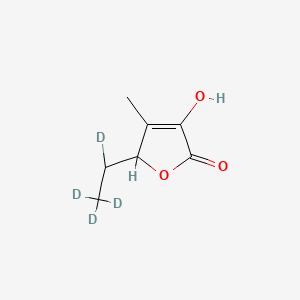

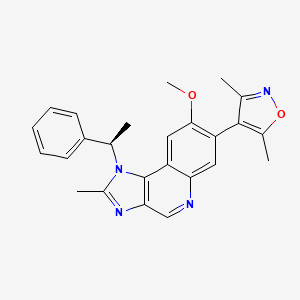
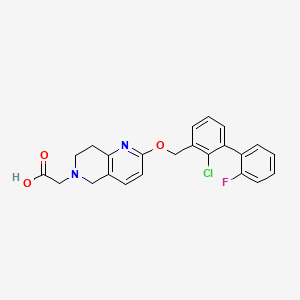

![1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12384570.png)
